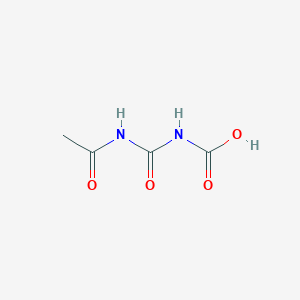
(Acetylcarbamoyl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetylcarbamoyl)carbamic acid is a compound that features both an acetyl group and a carbamoyl group attached to a carbamic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a compound of interest in several fields, including organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylcarbamoyl)carbamic acid typically involves the reaction of carbamic acid derivatives with acetylating agents. One common method is the reaction of carbamic acid with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated reactors and precise control of temperature and pressure are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions: (Acetylcarbamoyl)carbamic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates or ureas.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyl or carbamoyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions include carbamates, ureas, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(Acetylcarbamoyl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (Acetylcarbamoyl)carbamic acid involves its interaction with various molecular targets. The acetyl and carbamoyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.
類似化合物との比較
Carbamic Acid: The parent compound, which lacks the acetyl group.
Urea: A related compound with two amine groups attached to a carbonyl carbon.
Ethyl Carbamate: An ester derivative of carbamic acid.
Uniqueness: (Acetylcarbamoyl)carbamic acid is unique due to the presence of both acetyl and carbamoyl groups, which confer distinct reactivity and functional properties. This makes it a versatile compound in synthetic chemistry and various applications.
特性
CAS番号 |
189890-38-8 |
|---|---|
分子式 |
C4H6N2O4 |
分子量 |
146.10 g/mol |
IUPAC名 |
acetylcarbamoylcarbamic acid |
InChI |
InChI=1S/C4H6N2O4/c1-2(7)5-3(8)6-4(9)10/h1H3,(H,9,10)(H2,5,6,7,8) |
InChIキー |
WVDHHTRCANQNRB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=O)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)

![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
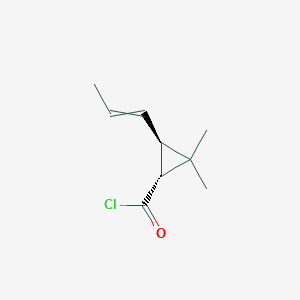
phosphanium](/img/structure/B14250395.png)

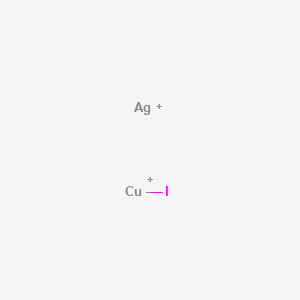
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
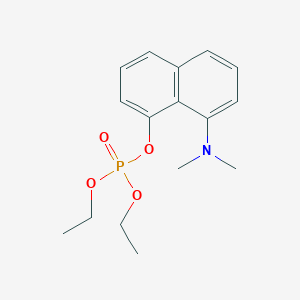
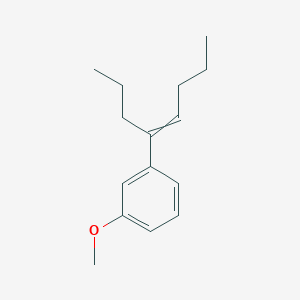

![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
